2-Hexen-1-OL

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

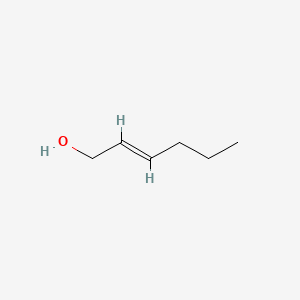

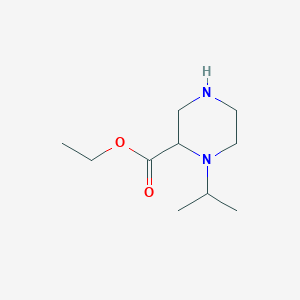

2-Hexen-1-ol is a primary allylic alcohol that is 2-hexene in which a hydrogen at position 1 has been replaced by a hydroxy group . It has a role as a plant metabolite and is an alkenyl alcohol and a primary allylic alcohol . It is a natural product found in Camellia sinensis, Perilla frutescens, and other organisms .

Synthesis Analysis

The synthesis of this compound has been studied in various contexts. For instance, it has been found that the hydroperoxide lyase from mint and yeast alcohol-dehydrogenase can catalyze the conversion of hydroperoxy linolenic acid to hexenol . Another study reported the efficient aerobic oxidation of trans-2-Hexen-1-ol using the aryl alcohol oxidase from Pleurotus eryngii .Molecular Structure Analysis

The molecular formula of this compound is C6H12O . Its IUPAC name is (E)-hex-2-en-1-ol . The InChI representation is InChI=1S/C6H12O/c1-2-3-4-5-6-7/h4-5,7H,2-3,6H2,1H3/b5-4+ .Chemical Reactions Analysis

The reactions of this compound have been explored in several studies. For example, it has been found that the H-abstraction channel is a non-negligible reaction channel for reactions of OH radicals with hexenols .Physical and Chemical Properties Analysis

This compound has a molecular weight of 100.16 g/mol . It has a density of 0.8±0.1 g/cm3, a boiling point of 159.6±8.0 °C at 760 mmHg, and a flash point of 61.7±0.0 °C . It also has a molar refractivity of 31.4±0.3 cm3 .Scientific Research Applications

Catalysis and Chemical Reactions

- The oxidation of 2-hexen-1-ol has been explored using gold, palladium, and gold-palladium catalysts. This research shows how manipulating catalyst composition and reaction conditions can control the selectivity in molecules with multiple functional groups, thus increasing selectivity for desired oxidation products (Alshammari et al., 2013).

- Dehydrogenation of this compound using a palladium membrane reactor has been studied, showing that the selectivity of cis-3-hexenal during hydrogen removal was significantly higher with hydrogen separation, highlighting the importance of balancing reaction rate and hydrogen permeation rate in such systems (Sato et al., 2007).

Atmospheric Chemistry and Environmental Impact

- Research on the kinetics and mechanisms of gas-phase reactions of hexenols, including this compound, with ozone, provides insights into their atmospheric lifetimes and reactivity. This is crucial for understanding the environmental impact of these compounds (Lin et al., 2016).

Antifungal and Insecticidal Properties

- Trans-2-hexen-1-ol has been identified as a potential tool for controlling Fusarium verticillioides in stored maize grains. This demonstrates its potential as a natural alternative to synthetic pesticides (Brito et al., 2019).

Flavor and Aroma Science

- Studies on cis-3-hexen-1-ol's influence on green tea aroma have identified it as a key component affecting the overall aroma of green tea. This highlights its significance in the food and beverage industry (Nie et al., 2020).

Applications in Polymer Science

- The alternating copolymerization of ethylene and 5-hexen-1-ol using specific catalysts has been explored, demonstrating potential applications in creating uniquepolymer materials with specific properties (Hagihara et al., 2001).

Biochemical and Biomedical Research

- The study of the acid-catalyzed racemization and regioisomerization of (S)-trans-4-hexen-3-ol in gaseous phase provides insights into the stereochemistry of important biochemical processes, with implications for understanding mechanisms of biotransformation in living organisms (Troiani et al., 1997).

Safety and Hazards

Mechanism of Action

Target of Action

2-Hexen-1-OL, also known as hex-2-en-1-ol , is primarily used as a flavor and fragrance agent . It imparts a fruity odor and flavor, making it a valuable component in the food and cosmetics industries .

Mode of Action

As a flavor and fragrance agent, it likely interacts with olfactory receptors in the nose, triggering a signal transduction pathway that results in the perception of a fruity smell .

Biochemical Pathways

For example, in tea plants, hyperosmotic stress can induce the accumulation of (Z)-3-hexen-1-ol, a compound similar to this compound . This process involves the up-regulation of lipoxygenase (LOX), hydroperoxide lyase (HPL), and alcohol dehydrogenase (ADH) genes .

Result of Action

The primary result of this compound’s action is the perception of a fruity odor and flavor . On a molecular level, this involves the interaction of this compound with olfactory receptors and the initiation of a signal transduction pathway leading to the perception of smell.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is soluble in water and can be easily oxidized . It is also a flammable liquid and can cause irritation to the skin, eyes, and respiratory system . Contact with strong oxidants can cause it to burn . Therefore, the efficacy and stability of this compound can be affected by factors such as its concentration, the presence of oxidizing agents, and storage conditions .

Properties

| { "Design of the Synthesis Pathway": "The synthesis of 2-Hexen-1-OL can be achieved through a Grignard reaction followed by an oxidation reaction.", "Starting Materials": [ "1-Bromo-2-hexene", "Magnesium", "Diethyl ether", "Water", "Sodium sulfate", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Preparation of Grignard reagent", "Add magnesium turnings to diethyl ether and heat under reflux to remove any moisture.", "Add 1-bromo-2-hexene dropwise to the mixture and stir for several hours until a clear solution is obtained.", "Step 2: Reaction with acetic acid", "Add acetic acid dropwise to the Grignard reagent and stir for several hours.", "Step 3: Reduction with sodium borohydride", "Add sodium borohydride to the reaction mixture and stir for several hours.", "Step 4: Oxidation with hydrogen peroxide", "Add hydrogen peroxide to the reaction mixture and stir for several hours.", "Step 5: Neutralization", "Add sodium hydroxide to the reaction mixture to neutralize the acid.", "Step 6: Extraction and purification", "Extract the product with diethyl ether and dry over sodium sulfate.", "Purify the product by distillation or column chromatography." ] } | |

CAS No. |

2305-21-7 |

Molecular Formula |

C6H12O |

Molecular Weight |

100.16 g/mol |

IUPAC Name |

hex-2-en-1-ol |

InChI |

InChI=1S/C6H12O/c1-2-3-4-5-6-7/h4-5,7H,2-3,6H2,1H3 |

InChI Key |

ZCHHRLHTBGRGOT-UHFFFAOYSA-N |

Isomeric SMILES |

CCC/C=C/CO |

SMILES |

CCCC=CCO |

Canonical SMILES |

CCCC=CCO |

boiling_point |

157.0 °C |

density |

0.845-0.853 |

physical_description |

Colourless liquid; Green aroma |

solubility |

Soluble in fats; Insoluble in water Soluble (in ethanol) |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-Chloro-2-(1,2,4-triazol-1-yl)phenyl]ethanone](/img/structure/B3421814.png)